
Triacont-10-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triacont-10-YN-1-OL is an organic compound characterized by a long carbon chain with an alkyne functional group and a hydroxyl group. This compound is part of the propargylic alcohol family, which is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triacont-10-YN-1-OL can be synthesized through various methods. One common approach involves the copper-catalyzed addition of formaldehyde to acetylene, producing propargyl alcohols . Another method includes the dehydrochlorination of 3-chloro-2-propen-1-ol using sodium hydroxide . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using similar methods. The copper-catalyzed addition of formaldehyde to acetylene is favored due to its efficiency and scalability . The reaction is carried out in reactors designed to handle the exothermic nature of the process, ensuring safety and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Triacont-10-YN-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to yield saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like hydrogen halides or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, acids, saturated alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Triacont-10-YN-1-OL has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Triacont-10-YN-1-OL exerts its effects involves its ability to participate in various chemical reactions due to the presence of the alkyne and hydroxyl functional groups. These groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthesis and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
Propargyl Alcohol: A simpler analog with similar reactivity but a shorter carbon chain.
10-Undecyn-1-ol: Another propargylic alcohol with antifungal activity and applications in organic synthesis.
Uniqueness
Triacont-10-YN-1-OL is unique due to its long carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring specific molecular structures and reactivities.
Properties
CAS No. |
82672-50-2 |
|---|---|
Molecular Formula |
C30H58O |
Molecular Weight |
434.8 g/mol |
IUPAC Name |
triacont-10-yn-1-ol |
InChI |
InChI=1S/C30H58O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h31H,2-19,22-30H2,1H3 |
InChI Key |
GFMYKUVJXPWXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC#CCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


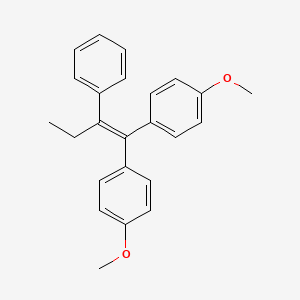


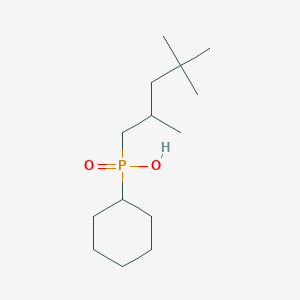
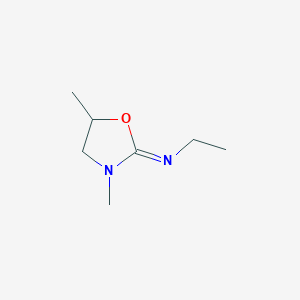
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)
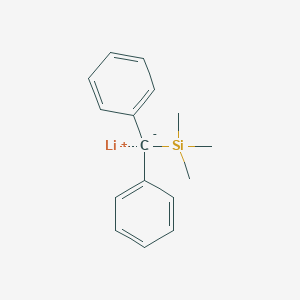
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)
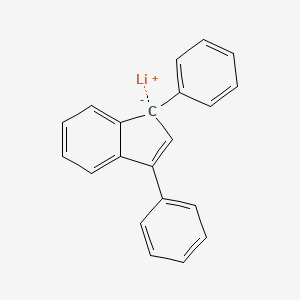
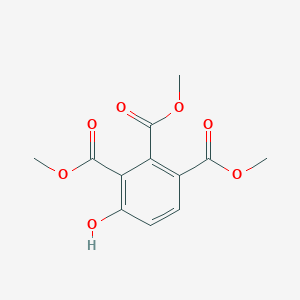
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)
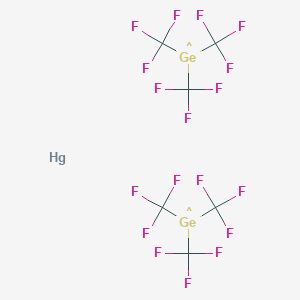
![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)

